Iosarcol

Description

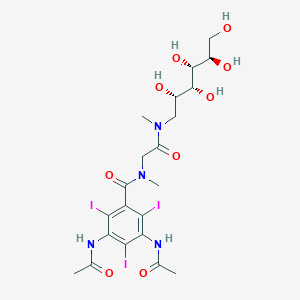

Structure

2D Structure

3D Structure

Properties

CAS No. |

97702-82-4 |

|---|---|

Molecular Formula |

C21H29I3N4O9 |

Molecular Weight |

862.2 g/mol |

IUPAC Name |

3,5-diacetamido-2,4,6-triiodo-N-methyl-N-[2-[methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C21H29I3N4O9/c1-8(30)25-17-14(22)13(15(23)18(16(17)24)26-9(2)31)21(37)28(4)6-12(34)27(3)5-10(32)19(35)20(36)11(33)7-29/h10-11,19-20,29,32-33,35-36H,5-7H2,1-4H3,(H,25,30)(H,26,31)/t10-,11+,19+,20+/m0/s1 |

InChI Key |

IWLIBARWYNRYQO-OCPVLIPCSA-N |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(=O)N(C)CC(C(C(C(CO)O)O)O)O)I)NC(=O)C)I |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)NC(=O)C)I |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(=O)N(C)CC(C(C(C(CO)O)O)O)O)I)NC(=O)C)I |

Synonyms |

iosarcol Melitrast N'-(3,5-bis(acetylamino)-2,4,6-triiodobenzoyl)sarcosinyl-N-methylglucamide |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Modification of Iosarcol

Methodologies for the Poly-Iodination of Aromatic Precursors for Iosarcol Synthesis

The core of the this compound molecule is a tri-iodinated aromatic ring. The introduction of three iodine atoms onto a precursor molecule, typically a disubstituted aniline (B41778) or phenol, is a critical step that requires specialized iodination techniques.

Electrochemical methods offer a green and highly controllable approach for the iodination of aromatic compounds. beilstein-journals.orgresearchgate.net These processes involve the anodic oxidation of an iodine source to generate a highly reactive iodinating species, the iodine cation (I+). acs.orggoogle.com This method avoids the need for harsh chemical oxidants. researchgate.netd-nb.info

A practical laboratory-scale method involves the electrochemical oxidation of molecular iodine (I₂) in acetonitrile (B52724) (CH₃CN) with sulfuric acid (H₂SO₄) as the supporting electrolyte. acs.orgresearchgate.net The generated I+ solution is then reacted with the aromatic substrate. acs.org The choice of anode material is crucial; using a glassy carbon anode has been shown to significantly improve the selectivity of the iodination reaction compared to platinum or graphite (B72142) anodes, leading to higher yields of the desired para-iodinated product. d-nb.info

For highly reactive aromatic precursors, where multiple iodinations can occur uncontrollably, microflow reactor systems provide a solution. researchgate.net By enabling rapid 1:1 mixing of the electrochemically generated I+ solution and the aromatic compound, these systems can significantly increase the yield of the desired mono-iodinated product and prevent the formation of di- and tri-iodinated byproducts. researchgate.net In the context of this compound precursors, electrochemical iodination of 3,5-disubstituted phenols represents a viable pathway to the required 2,4,6-triiodophenol (B146134) intermediates. google.com

| Parameter | Electrochemical Batch Reactor | Electrochemical Microflow System |

| Iodinating Agent | Electrochemically generated I⁺ from I₂/H₂SO₄ in CH₃CN acs.org | Electrochemically generated I⁺ from I₂ researchgate.net |

| Anode Material | Platinum plate acs.org, Glassy Carbon d-nb.info | Not specified, but anode material is critical d-nb.info |

| Substrate | Monosubstituted benzenes, Dimethoxybenzenes acs.org | Highly reactive aromatic compounds researchgate.net |

| Selectivity | para/ortho selectivity improved with DME cosolvent acs.org | High selectivity for mono-iodination researchgate.net |

| Key Advantage | Controlled generation of iodinating agent researchgate.netacs.org | Avoids polyiodination of reactive substrates researchgate.net |

| Yield (Example) | Anisole -> 4-iodoanisole (B42571) (97% with glassy carbon anode) d-nb.info | Mono-iodination yield increased from 38% (batch) to 85% (microflow) researchgate.net |

Direct iodination provides a more traditional route to the tri-iodinated core of this compound. This method involves the electrophilic substitution of a 3,5-disubstituted aniline, such as 5-aminoisophthalic acid, using molecular iodine that has been activated by a suitable oxidizing agent. google.com This approach is advantageous as it can be performed in high yield and purity, potentially eliminating the need for complex purification steps of the resulting 5-amino-2,4,6-triiodoisophthalic acid intermediate. google.com

The reaction is typically carried out in a polar solvent. The process is efficient, consuming the molecular iodine completely and producing water as the main byproduct, which minimizes industrial waste treatment. google.com

In direct iodination, molecular iodine (I₂) itself is a relatively weak electrophile. acsgcipr.org To achieve the tri-iodination of an aromatic ring, particularly one that is not highly activated, the iodine must be activated. This is the primary role of the oxidizing agent. google.com

The process works through an electrophilic substitution mechanism where the effective iodinating species is the iodine cation (I+). google.com The oxidizing agent facilitates the generation of I+ from I₂. Concurrently, the unreactive iodide ions (I⁻) formed during the reaction are oxidized back to either molecular iodine or iodine cations, ensuring that all the iodine is available for the aromatic iodination. google.com A variety of oxidizing agents can be used, with the choice depending on the specific substrate and desired reaction conditions. google.comacsgcipr.org For the synthesis of 5-amino-2,4,6-triiodoisophthalic acid, iodic acid is a particularly effective choice. google.com

| Oxidizing Agent | Application/Comments | Source(s) |

| Iodic Acid (HIO₃) | Preferred for the tri-iodination of 5-aminoisophthalic acid. google.com | google.com |

| Hydrogen Peroxide (H₂O₂) | A common and clean oxidant. Can be used as a urea-hydrogen peroxide adduct (UHP). acsgcipr.orgmdpi.com | google.comacsgcipr.orgmdpi.com |

| Sodium Periodate (NaIO₄) | Used for oxidative iodination of deactivated aromatic rings in concentrated sulfuric acid. acsgcipr.org | acsgcipr.org |

| N-Iodosuccinimide (NIS) | An electrophilic iodinating agent often activated by a catalytic amount of acid like trifluoroacetic acid. acsgcipr.orgorganic-chemistry.org | acsgcipr.orgorganic-chemistry.org |

| Nitric Acid, Sulfuric Acid | Listed as suitable oxidizing agents for industrial-scale iodination. google.com | google.com |

| Sodium Percarbonate (SPC) | An eco-friendly "dry carrier" of hydrogen peroxide used for iodinating arylamines. mdpi.com | mdpi.com |

Condensation Reactions in the Formation of Triiodinated Carboxylic Aromatic Derivatives

Following the successful tri-iodination of the aromatic precursor, the next crucial stage in synthesizing this compound involves building the side chains. This is typically achieved through condensation reactions, where two molecules combine to form a larger molecule with the loss of a small molecule, such as water. ebsco.comunizin.org

A key transformation in the synthesis of related X-ray contrast agents like Iopamidol (B1672082), and applicable to this compound, is the formation of an amido derivative. epo.org This is achieved through the condensation of an amino sulfinyl derivative with an α-hydroxyacid. epo.org

In this process, the tri-iodinated aromatic intermediate, which contains an amino group, is first converted into a more reactive N-sulfinyl intermediate. This intermediate then readily reacts with a commercially available α-hydroxyacid, such as 2-hydroxy-propionic acid (lactic acid), or a salt thereof. epo.org This condensation reaction forms the desired amido derivative. Interestingly, research has shown that sterically hindered, tri-iodinated substrates can lead to higher conversion yields in this reaction compared to less hindered, non-iodinated starting materials. epo.org

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency in any chemical synthesis. numberanalytics.comprismbiolab.com This involves the systematic adjustment of parameters like temperature, solvent, reactant concentration, and reaction time. beilstein-journals.org

For the direct iodination step (2.1.2), the reaction is typically performed in a polar solvent such as water, a C₁-C₄ lower alcohol, or dioxane. The presence of an acid like phosphoric, methanesulfonic, or sulfuric acid is also beneficial. google.com A specific molar ratio of the aniline precursor to iodine and iodic acid (e.g., 1:1.2:0.6) has been identified as optimal for producing 5-amino-2,4,6-triiodoisophthalic acid. google.com

For the amido derivative formation via condensation (2.2.1), the reaction conditions are also well-defined. The reaction is preferably carried out in a solvent such as dimethylacetamide (DMAC) or dimethyl sulfoxide (B87167) (DMSO). The temperature is typically maintained between 0°C and 40°C, with room temperature (20°C to 25°C) being ideal. The reaction is usually complete within 1 to 10 hours. epo.org

| Synthetic Step | Parameter | Optimized Condition | Source(s) |

| Direct Iodination | Solvent | Polar solvent (e.g., water, aqueous C₁-C₄ alcohols, dioxane) | google.com |

| Acid | Phosphoric, methanesulfonic, or sulfuric acid | google.com | |

| Molar Ratio | Substrate:Iodine:Iodic Acid = 1:1.2:0.6 | google.com | |

| Amido Condensation | Solvent | Dimethylacetamide (DMAC) or Dimethyl Sulfoxide (DMSO) | epo.org |

| Temperature | 0°C to 40°C (preferably 20-25°C) | epo.org | |

| Reaction Time | 1 to 10 hours (typically ~4 hours) | epo.org |

Derivatization Strategies for Structural Modification of this compound

Stable isotope labeling is a powerful technique used to trace the metabolic fate of a drug or compound within a biological system without the complications of radioactivity. symeres.comnih.gov By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen-¹H with deuterium-²H, or carbon-¹²C with carbon-¹³C), the compound becomes distinguishable by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org This allows researchers to track the parent compound and its metabolites, providing critical data for absorption, distribution, metabolism, and excretion (ADME) studies. nih.govchemrxiv.org

A deuterated version of this compound, this compound-d6, has been synthesized and is commercially available, indicating its use in such research applications.

The use of deuteration and carbon-13 labeling provides deep insights into biochemical mechanisms and pharmacokinetics. symeres.comnih.gov

Deuteration (²H Labeling): The substitution of hydrogen with deuterium (B1214612) can lead to a "kinetic isotope effect," where the C-D bond is stronger and breaks more slowly than a C-H bond. This effect can be strategically used in mechanistic studies to determine if a particular C-H bond cleavage is a rate-limiting step in a metabolic pathway. symeres.com For a compound like this compound, deuterating specific sites could help elucidate its metabolic stability and identify which parts of the molecule are susceptible to enzymatic breakdown. drugfuture.com

Carbon-13 (¹³C Labeling): Carbon-13 labeling is a fundamental tool for flux analysis and metabolic pathway elucidation. wikipedia.orgvanderbilt.edu By introducing a ¹³C-labeled this compound into a biological system, researchers can use MS and NMR to track the carbon skeleton of the molecule, identifying metabolites with high precision. wikipedia.orgchemrxiv.org This is invaluable for definitively mapping the biotransformation pathways of the drug, confirming the structures of metabolites, and quantifying their formation. nih.gov Although specific studies employing ¹³C-labeled this compound are not documented in the reviewed literature, the principles of its application are standard in pharmaceutical research. vanderbilt.edu

The table below summarizes the key characteristics and research applications of isotopically labeled this compound.

| Labeled Compound | Isotope | Key Property | Primary Research Application(s) |

| This compound-d6 | Deuterium (²H) | Kinetic Isotope Effect | Investigating metabolic stability, studying pharmacokinetic profiles, elucidating reaction mechanisms. symeres.com |

| Hypothetical ¹³C-Iosarcol | Carbon-13 (¹³C) | Distinct Mass & NMR Signal | Tracing metabolic pathways, identifying and quantifying metabolites, performing metabolic flux analysis. wikipedia.orgchemrxiv.orgvanderbilt.edu |

The design of novel analogs of a complex molecule like this compound requires not only innovative chemical ideas but also a realistic assessment of whether a target molecule can be synthesized efficiently. Theoretical and computational models are increasingly used to predict synthetic feasibility, saving significant time and resources in the lab. numberanalytics.combiotechmedjournal.com These frameworks operate on several principles.

One common approach is retrosynthetic analysis , which can be aided by computational tools. This method involves deconstructing the target molecule into simpler, commercially available precursors. For a potential this compound analog, the software would identify key disconnections, likely at the amide linkages or the bonds connecting side chains to the iodinated ring.

Another key framework is the calculation of synthetic accessibility or synthetic complexity scores . tsijournals.com These algorithms analyze a molecule's structure and assign a score based on various features known to correlate with synthetic difficulty. Factors that increase complexity and thus lower the feasibility score include:

Structural Complexity: The number of atoms, bonds, rings, and chiral centers. tsijournals.com

Presence of Rare or Unstable Moieties: Functional groups that are difficult to create or require highly specialized reaction conditions.

Similarity to Known Precursors: The model assesses whether fragments of the target molecule correspond to readily available starting materials. tsijournals.com

While no specific computational models have been published for this compound itself, general-purpose predictive models can be applied. biotechmedjournal.comtsijournals.com For instance, a chemist designing an this compound analog could use such software to evaluate multiple potential structures. The model would provide a feasibility score for each, allowing the researcher to prioritize a synthetic target that balances desired functional properties with a high probability of successful synthesis under practical laboratory conditions. tsijournals.com

Molecular Interactions and Mechanistic Research of Iosarcol

Investigations into Iosarcol’s Interaction with Biological Macromolecules in Model Systems

The behavior of this compound within a biological milieu is largely governed by its interactions with ubiquitous macromolecules such as proteins. researchgate.net Understanding these interactions is crucial for elucidating its physiological and cellular effects.

Exploration of this compound’s Influence on Cellular Components through In Vitro Studies

The primary cellular components that this compound encounters upon administration are blood cells, particularly erythrocytes. In vitro studies have been crucial in understanding the impact of iodinated contrast media on these cells.

Erythrocyte aggregation is a key hemorheological factor influencing blood flow, especially in the microcirculation. oclc.org Iodinated contrast media have been shown to affect red blood cell (RBC) aggregation. nih.govresearchgate.netnih.gov Non-ionic contrast media, a class to which this compound belongs, can induce RBC aggregation. nih.govresearchgate.net This effect is thought to be related to factors other than just osmolality. researchgate.net

In vitro studies using microscopic observation have shown that while ionic contrast media tend to inhibit RBC aggregation, non-ionic media like iopamidol (B1672082) and iohexol (B1672079) can cause nearly all red cells to aggregate, forming both rouleaux and irregular aggregates. nih.gov The hyperosmolarity of many contrast agents can also lead to morphological changes in erythrocytes, such as crenation (the formation of echinocytes), which can in turn affect their aggregation behavior. nih.govresearchgate.net Studies have shown that even when osmolality is adjusted, non-ionic contrast media can still directly induce morphological changes in red blood cells. nih.gov

Table 2: In Vitro Effects of Non-Ionic Iodinated Contrast Media on Erythrocytes

| Parameter | Observed Effect | Potential Consequence |

|---|---|---|

| Erythrocyte Aggregation | Increased aggregation, formation of rouleaux and irregular aggregates. nih.govresearchgate.net | Altered blood viscosity and microcirculatory flow. oclc.org |

| Erythrocyte Morphology | Crenation (echinocyte formation), cell shrinkage. nih.govresearchgate.net | Reduced deformability and potential for impaired capillary passage. researchgate.net |

| Erythrocyte Deformability | Transient decrease in membrane deformability. nih.gov | Impaired oxygen delivery in the microvasculature. |

The inclusion of electrolytes, such as sodium chloride (NaCl), in formulations of non-ionic contrast media has been investigated as a means to mitigate some of their adverse hemorheological effects. tjn-online.com Research has shown that the addition of electrolytes can reduce red blood cell aggregation induced by non-ionic contrast agents. nih.gov For instance, the addition of NaCl and meglumine (B1676163) to iohexol was found to prevent red cell aggregation in vitro. nih.gov This suggests that the ionic properties of the medium play a significant role in modulating erythrocyte interactions. nih.gov The presence of electrolytes can influence the electrostatic forces between red blood cells, which are a key factor in their aggregation behavior.

Computational and Theoretical Modeling of this compound Molecular Dynamics

Computational methods provide a powerful lens for examining the molecular behavior of compounds like this compound at an atomic level, offering insights that complement experimental findings.

Advanced Analytical and Characterization Methodologies for Iosarcol

Spectroscopic Techniques for Structural Elucidation of Iosarcol and its Intermediates

The determination of the molecular structure of this compound and its reaction intermediates relies heavily on a combination of spectroscopic methods. numberanalytics.com These techniques provide detailed information about the atomic composition, connectivity, and spatial arrangement of the molecule. numberanalytics.com

Application of Nuclear Magnetic Resonance (NMR) in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds like this compound. numberanalytics.comazooptics.com By analyzing the magnetic properties of atomic nuclei, NMR provides extensive information about the molecular structure. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to characterize complex molecules. ipb.ptpitt.edu

¹H-NMR and ¹³C-NMR are fundamental techniques used in this compound research. azooptics.com ¹H-NMR provides information about the number and types of protons, while ¹³C-NMR reveals the carbon framework of the molecule. azooptics.com The chemical shifts observed in an NMR spectrum, measured in parts per million (ppm), indicate the electronic environment of each nucleus. azooptics.com For instance, in heterocyclic compounds, which may share structural similarities with this compound, ¹H NMR chemical shifts typically range from 0 to 14 ppm, and ¹³C NMR shifts range from 10 to 220 ppm. azooptics.comipb.pt

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by identifying connections between atoms. pharmacognosy.us These methods are particularly valuable for complex structures where 1D spectra may have overlapping signals. ipb.pt

Table 1: Representative NMR Data Interpretation for a Hypothetical this compound Analog

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Inferred Structural Fragment |

| ¹H | 7.8 | Doublet | 8.0 | Aromatic proton adjacent to an electron-withdrawing group |

| ¹H | 7.2 | Triplet | 7.5 | Aromatic proton with two adjacent protons |

| ¹H | 3.5 | Singlet | - | Methyl group attached to a heteroatom |

| ¹³C | 165.0 | - | - | Carbonyl carbon (e.g., in an amide or ester) |

| ¹³C | 130.0 | - | - | Aromatic carbon |

| ¹³C | 55.0 | - | - | Aliphatic carbon bonded to a heteroatom |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation in Research-Grade this compound

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), known as LC-MS, is a powerful technique for confirming the purity and identity of this compound. measurlabs.comchemyx.com HPLC separates the components of a mixture based on their physicochemical properties, while MS provides information about the mass-to-charge ratio (m/z) of the separated compounds, allowing for their identification. chemyx.comirb.hr

HPLC is a premier analytical technique in pharmaceutical applications for assessing purity and potency. americanpharmaceuticalreview.com The method's high sensitivity and selectivity make it ideal for separating this compound from any impurities or byproducts from a synthesis reaction. chemyx.com Modern ultra-high pressure liquid chromatography (UHPLC) offers even greater resolution and speed. americanpharmaceuticalreview.com

Mass spectrometry complements HPLC by providing molecular weight information and fragmentation patterns that are unique to a specific compound. measurlabs.com This dual detection method enhances the confidence in compound identification. lcms.cz In-source fragmentation can provide additional structural details. lcms.cz The combination of retention time from HPLC and the mass spectrum from MS provides a high degree of certainty in the identity and purity of research-grade this compound. americanpharmaceuticalreview.comlcms.cz

Table 2: Example LC-MS Data for this compound Purity Analysis

| Parameter | Value | Interpretation |

| HPLC Retention Time | 5.2 minutes | Characteristic elution time for this compound under specific column and mobile phase conditions. |

| Purity by UV Detector | 99.5% | Percentage of the total peak area corresponding to this compound, indicating high purity. |

| [M+H]⁺ (m/z) | 567.1234 | The mass-to-charge ratio of the protonated this compound molecule, confirming its molecular weight. |

| Major Fragment Ions (m/z) | 450.0876, 321.0456 | Characteristic fragment ions of this compound, providing structural confirmation. |

In Vitro Experimental Design for Assessing this compound’s Biochemical Interactions

In vitro studies are essential for understanding the biochemical and cellular effects of this compound in a controlled laboratory setting. These assays provide foundational data on the compound's biological activity. sigmaaldrich.com

Cell-Based Assays for Investigating this compound's Cellular Impact in Controlled Environments

Cell-based assays are crucial for quantifying the biological activity and cellular responses to this compound. sigmaaldrich.com These assays utilize living cells to provide physiologically relevant data on cytotoxicity, cell proliferation, and other cellular processes. sigmaaldrich.combdbiosciences.com A variety of immortalized cell lines, primary cells, and even 3D models like organoids can be employed depending on the research question. pharmaron.com

A common starting point is to determine the IC50 (half-maximal inhibitory concentration) of this compound, which measures its potency in inhibiting a specific biological process. pharmaron.com To ensure the reliability of these assays, it is important to mitigate issues like the "edge effect," where wells at the periphery of a microplate behave differently. yuntsg.com Pre-incubating plates at room temperature before placing them in an incubator can help minimize such variability. yuntsg.com

Methodologies for Investigating this compound's Impact on Biological Systems at a Cellular Level

Investigating this compound's impact at the cellular level involves a range of methodologies to dissect its mechanism of action. mdpi.com These can include studying its effects on specific cellular pathways, organelles, and molecular interactions. pharmaron.com

For example, assays can be designed to measure changes in:

Cell Viability and Proliferation: To determine if this compound is cytotoxic or inhibits cell growth. sigmaaldrich.com

Apoptosis: To see if this compound induces programmed cell death, which can be measured by detecting the activation of caspases or the cleavage of substrates like poly-ADP ribose polymerase (PARP). bdbiosciences.com

Cellular Metabolism: To assess effects on key metabolic pathways. pharmaron.com

Protein Expression and Post-Translational Modifications: To identify molecular targets of this compound. pharmaron.com

Fluorescence-based techniques, such as fluorescence correlation spectroscopy (FCS), can be used for highly sensitive measurements of molecular dynamics and interactions within living cells. nih.gov Computational models can also be used to simulate and predict the effects of this compound on biological systems, helping to generate and test new hypotheses. plos.org

Development of Novel Characterization Assays for this compound

As research on this compound progresses, the development of novel assays becomes necessary to explore its unique properties and mechanisms of action. These assays are often tailored to investigate specific hypotheses about the compound's function.

For instance, if this compound is hypothesized to induce apoptosis, a novel ELISA (enzyme-linked immunosorbent assay) could be developed to detect a specific biomarker of this process. nih.gov Such an assay would be based on generating monoclonal antibodies that specifically recognize a modified protein resulting from this compound's activity. nih.govnih.govresearchgate.net The development process involves generating and screening antibodies, selecting an appropriate antibody pair, and then validating the ELISA for specificity, accuracy, and reproducibility. nih.govresearchgate.net

The development of new chemical methods and tools is an ongoing area of research that can provide new ways to study biological systems. nih.gov These could include new chemical probes to track this compound within cells or novel screening platforms to identify its molecular targets. The ultimate goal of these novel assays is to provide more detailed and specific insights into the biological role of this compound.

Approaches for Identifying and Quantifying this compound in Complex Research Matrices

The accurate identification and quantification of this compound in complex research matrices, such as biological fluids (e.g., plasma, urine) and environmental samples, present significant analytical challenges. numberanalytics.com These matrices contain a multitude of endogenous and exogenous substances that can interfere with the analysis, potentially leading to inaccurate results. numberanalytics.com The primary difficulties arise from matrix effects, where components of the sample other than the analyte of interest alter the analytical signal, for instance by suppressing or enhancing ionization in mass spectrometry. numberanalytics.com Overcoming these challenges requires sophisticated sample preparation techniques coupled with highly sensitive and selective analytical instrumentation. researchgate.netwiley.com

Sample Preparation Strategies

A critical initial step in the analysis of this compound from complex matrices is sample preparation. The goal is to isolate this compound from interfering components, thereby improving the accuracy and sensitivity of the subsequent analysis. numberanalytics.com Common approaches include:

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a straightforward method to remove the bulk of proteins. This is often achieved by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) to the sample, which denatures and precipitates the proteins. numberanalytics.comresearchgate.net The supernatant, containing the analyte, can then be collected for analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for removing highly polar or non-polar interferences. numberanalytics.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties. numberanalytics.com It involves passing the liquid sample through a cartridge containing a solid adsorbent. Interfering substances can be washed away while the analyte of interest is retained on the sorbent, to be eluted later with an appropriate solvent. This technique is particularly useful for concentrating the analyte and achieving a high degree of sample clean-up. researchgate.net

Chromatographic and Spectroscopic Methods

Following sample preparation, advanced analytical techniques are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound in complex mixtures. epo.orgmeasurlabs.com The method separates components based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. measurlabs.com For iodinated contrast agents, reversed-phase HPLC using a C18 column is common. researchgate.net A study detailing the quantification of the structurally similar iodinated contrast agent, Iodixanol, in human plasma provides a relevant methodological example. researchgate.net In that validated HPLC-UV method, plasma samples were prepared using protein precipitation. researchgate.net The chromatographic conditions and performance are summarized in the table below, illustrating a typical approach that could be adapted for this compound.

| Parameter | Details |

|---|---|

| Analytical Column | C(18) EPS (3 µm particle size, 150 mm x 4.6 mm) |

| Mobile Phase | 0.1% (w/v) sodium formate (B1220265) buffer and acetonitrile (B52724) |

| Detection | UV |

| Internal Standard | Iohexol (B1672079) |

| Retention Time (Iodixanol) | ~9 minutes |

| Retention Time (Iohexol) | ~5 minutes |

| Lower Limit of Detection (LOD) | 2.0 µg/mL |

| Lower Limit of Quantification (LOQ) | 10 µg/mL |

| Linearity Range | 10-750 µg/mL |

| Recovery | >95% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). esogu.edu.tr This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. esogu.edu.trresearchgate.net After separation by HPLC, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. mdpi.com In a tandem MS system (like a triple quadrupole), a specific precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected, fragmented, and a specific product ion is then monitored for quantification. esogu.edu.tr This multiple reaction monitoring (MRM) approach is highly selective and minimizes interferences from complex matrix components, making it ideal for trace-level quantification. mdpi.comnih.gov

| Parameter | Example Detail |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), positive or negative ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z corresponding to [this compound + H]⁺ or [this compound - H]⁻ |

| Product Ion (Q3) | m/z of a specific, stable fragment ion after collision-induced dissociation |

| Collision Energy | Optimized to maximize product ion signal |

| Internal Standard | A stable isotope-labeled version of this compound or a structurally similar compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, can also be used for characterization and purity assessment of this compound. justia.comlibretexts.org It provides detailed information about the molecular structure of the compound. nd.edu Although not typically used for trace quantification in complex matrices due to lower sensitivity compared to MS, it is invaluable for characterizing reference standards used in quantitative assays. justia.comgoogle.com

Comparative Academic Studies of Iosarcol Within Iodinated Compound Classes

Comparative Analysis of Iosarcol with Other Non-Ionic Iodinated Contrast Agents

This compound is a member of the non-ionic monomeric class of iodinated contrast media (ICM). justia.comscribd.comgoogle.com These agents are fundamentally based on a 2,4,6-triiodinated benzene (B151609) ring, which provides the radiopacity necessary for X-ray-based imaging. nih.gov The core difference between various agents lies in the hydrophilic side chains attached to this benzene ring, which determine properties like solubility, osmolality, and viscosity.

Structural Homologies and Heterologies in the Iodinated Contrast Media Family

The fundamental homology shared by this compound and other non-ionic agents like Iohexol (B1672079) and Iopamidol (B1672082) is the tri-iodinated benzene core. However, the side chains attached to this core create significant structural differences, or heterologies, which influence their physicochemical properties and biological interactions.

This compound's chemical structure is 3,5-diacetamido-2,4,6-triiodo-N-methyl-N-[2-[methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]-2-oxoethyl]benzamide. nih.govnih.gov Key structural features include:

A tri-iodinated 3,5-diacetamido-substituted benzene ring.

A complex side chain at position C1 that incorporates a sarcosinyl (N-methylglycinyl) linker and an N-methyl-substituted pentahydroxyhexyl (sorbitol-derived) amide group.

In academic analyses of cross-reactivity, this compound has been described as a "soloist," indicating it is not easily grouped with other iodinated contrast media based on common chemical side structures. amegroups.cn This unique structural identity is further highlighted by the observation that this compound does not possess a carbamoyl (B1232498) sidechain, a common feature in many other agents. rug.nl

A comparative table of structural features for this compound and other common non-ionic contrast agents is provided below.

| Feature | This compound | Iohexol | Iopamidol |

| Core Structure | Tri-iodinated Benzene | Tri-iodinated Benzene | Tri-iodinated Benzene |

| Classification | Non-ionic Monomer | Non-ionic Monomer | Non-ionic Monomer |

| Molecular Formula | C₂₁H₂₉I₃N₄O₉ nih.gov | C₁₉H₂₆I₃N₃O₉ | C₁₇H₂₂I₃N₃O₈ |

| Key Side Chains | N-methylated sarcosinyl linker, N-methyl pentahydroxyhexyl amide | N,N'-bis(2,3-dihydroxypropyl) acetamide (B32628) groups | (S)-N-(2-hydroxy-1-(hydroxymethyl)ethyl) lactamide (B1674226) side chain |

| Carbamoyl Group | No rug.nl | Yes | Yes |

This table presents a simplified comparison of the chemical structures of this compound, Iohexol, and Iopamidol, highlighting key differences in their side chains.

Comparative In Vitro Reactivity Profiles of this compound and Related Compounds

The in vitro reactivity of iodinated contrast agents is a critical area of study, as it can provide insights into their potential for causing adverse reactions. These studies often involve assessing interactions with proteins, cells, and other biological components.

Specific comparative in vitro reactivity studies detailing this compound's profile against other agents are not extensively available in the reviewed literature. However, its clinical use as an alternative contrast medium in patients with hypersensitivity to other agents has been documented in skin test studies. science.govresearchgate.netresearchgate.net This suggests a different reactivity profile, though it does not replace the need for direct comparative in vitro data.

To provide context, studies on other non-ionic agents demonstrate the types of comparisons typically performed. For example, different non-ionic agents exhibit varying frequencies of adverse events, which may be linked to their unique molecular structures. nih.gov Research comparing agents like Iomeprol, Iopamidol, Iohexol, and Iodixanol has shown differences in the profiles of adverse drug reactions reported. nih.govneurointervention.org For instance, one study noted that 'urinary system disorders' were more frequently reported for the non-ionic dimer Iodixanol compared to other monomeric agents. nih.gov In vitro tests on human blood have also been used to evaluate effects such as red blood cell aggregation when electrolytes are added to contrast media formulations like those containing Iohexol. google.com

| Contrast Agent | Class | Observed Reactivity/Adverse Event Profile Highlights (from clinical/ADR data) |

| Iopromide | Non-ionic Monomer | Higher reported percentage of 'cardiovascular disorders, general'. nih.gov |

| Iohexol | Non-ionic Monomer | Higher reported percentage of 'body as a whole-general disorders'. nih.gov |

| Iopamidol | Non-ionic Monomer | Higher reported percentage of 'respiratory system' and 'vision disorders'. nih.gov |

| Iomeprol | Non-ionic Monomer | Higher reported percentage of 'skin and appendages disorders'. nih.gov |

| Iodixanol | Non-ionic Dimer | Higher reported frequency of 'urinary system disorders'. nih.gov |

This table summarizes findings from a comparative safety study based on adverse event reporting systems, illustrating how reactivity profiles can differ between non-ionic contrast agents. Specific in vitro comparative data for this compound is not available.

Evaluation of Synthesis Efficiency Across Different Iodinated Compound Derivatives

For many non-ionic agents, a key step is the N-alkylation of a 3,5-diamino-2,4,6-triiodobenzoyl derivative with side chains containing hydroxyl groups. google.com A critical reagent in the synthesis of several commercial agents is 3-amino-1,2-propanediol (B146019) (APD), but achieving the required high purity (e.g., ≥99.9%) has been a significant challenge. google.com Alternative synthetic routes have been developed to bypass the use of purified APD by performing epoxidation and hydrolysis reactions directly on an allylaminocarbonylphenyl compound. google.com

While these general principles apply to the synthesis of compounds like this compound, specific, publicly available academic or patent literature detailing the step-by-step synthesis of this compound and providing metrics on its efficiency compared to other agents like Iohexol or Iopamidol is scarce. The cost-effectiveness of different agents in clinical use has been analyzed, which is indirectly related to manufacturing costs, with one study finding Iopamidol to be a cost-effective option compared to Iohexol and other low-osmolality agents. scielo.org.co However, this does not equate to a direct measure of synthesis efficiency.

Theoretical Comparisons of Molecular Stability and Configurational Preferences among this compound and its Analogs

Molecular modeling techniques, including quantum chemistry methods like Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. mdpi.comwikipedia.org These computational methods can be used to predict molecular structures, analyze stability, and understand the conformational preferences of complex molecules like iodinated contrast agents. nih.govscifiniti.comotavachemicals.com Such studies can elucidate the relationship between a molecule's three-dimensional shape and its physicochemical properties or biological activity.

For iodinated contrast agents, molecular modeling can help in understanding how different side chain configurations affect properties like viscosity, hydrophilicity, and the potential for interaction with biological macromolecules. The goal is to design molecules with high stability and a conformational profile that minimizes biological interactions, thereby reducing the risk of adverse effects.

However, despite the availability of these powerful theoretical tools, a review of the current scientific literature reveals a lack of specific studies applying these methods to this compound. There are no published theoretical comparisons of molecular stability or configurational preferences between this compound and its analogs, such as Iohexol or Iopamidol. Such research would be valuable in providing a deeper, molecular-level understanding of the structural and reactivity differences noted in the sections above.

Future Directions and Emerging Research Avenues for Iosarcol

Exploration of Iosarcol in Novel Research Applications Beyond Traditional Frameworks

There is no available research detailing the exploration of this compound in new or unconventional applications. The scientific community has not yet published findings that would indicate its utility beyond any initial, unpublicized scope. The potential for this compound to serve as a scaffold for new therapeutic agents, as a diagnostic marker, or in other innovative biomedical contexts remains purely speculative.

Advanced Computational Design of this compound-Derived Chemical Probes

The application of computational modeling and design to create this compound-derived chemical probes has not been documented in accessible research. The process, which would involve simulating the interaction of this compound derivatives with biological targets to develop highly specific molecular tools for research, does not appear to have been undertaken or at least has not been reported. Such studies are crucial for understanding a compound's mechanism of action and for identifying its potential protein-binding partners.

Integration of this compound Research with Systems Biology Approaches

Similarly, there is a lack of information on any efforts to integrate this compound into systems biology frameworks. This approach, which analyzes the complex interactions within biological systems, could provide a broader understanding of how this compound might affect cellular networks and pathways. At present, no studies have been published that utilize genomic, proteomic, or metabolomic data to elucidate the systemic effects of this compound.

Interdisciplinary Collaborative Research Potentials for this compound Studies

The potential for collaborative, interdisciplinary research involving this compound has not been realized in any published form. Such collaborations, often bridging chemistry, biology, computational science, and medicine, are fundamental to accelerating the translation of chemical discoveries into practical applications. The absence of such reported studies suggests that this compound has not yet become a focus for broader scientific inquiry.

Historical and Theoretical Perspectives on Iosarcol Research

Tracing the Academic Development of Iodinated Contrast Agents and Iosarcol's Emergence

The history of medical imaging contrast agents is closely linked with the advent of X-rays in 1895. Early attempts to improve tissue contrast involved simple salts like barium sulfate (B86663) and potassium bromide, though these were limited by toxicity. researchgate.net The 20th century marked a pivotal advancement with the development of iodine-based contrast agents, offering lower toxicity and improved image quality, eventually becoming the standard in X-ray imaging. researchgate.net

The development of iodinated contrast agents has progressed through several stages, moving from ionic to non-ionic structures and from hypertonic to hypotonic and eventually isotonic solutions. beilupharma.com Hypertonic ionic monomers, such as diatrizoate meglumine (B1676163), were among the earlier agents used, but their high osmotic pressure (5-7 times that of plasma) led to more adverse reactions and they are now rarely used. beilupharma.com Hypotonic agents, including non-ionic monomers and ionic dimers, represented an improvement with lower osmotic pressure, approximately twice that of plasma. beilupharma.com The pursuit of reduced osmolality led to the development of isotonic contrast agents, which are non-ionic dimers with osmotic pressure equal to that of plasma. beilupharma.com

This compound is identified as a non-ionic monomeric iodinated contrast agent. nih.gov Within the classification of iodinated contrast media based on chemical structure, this compound belongs to a group that includes compounds like iopentol, ioversol, iomeprol, iohexol (B1672079), iodixanol, iosimenol, iopromide, iobitridol, iosimenol, and iotrolan, alongside ionic agents like amidotrizoate, ioxithalamate, and ioxaglate. nih.gov The emergence of non-ionic monomers like this compound reflects the academic and industrial drive to develop contrast agents with better tolerability compared to earlier ionic, hypertonic forms. Research into these agents has included studies evaluating their safety and efficacy. researchgate.net

Philosophical Underpinnings of Chemical Compound Discovery and Characterization

The philosophical underpinnings of chemical compound discovery and characterization are deeply rooted in the history of chemistry itself. Since antiquity, philosophers have sought to rationalize the properties of different substances, their states, and how they react. wikipedia.org Early theories, such as the Greek concept of atomism popularized by Democritus, proposed that matter was composed of indivisible particles. wikipedia.org Medieval alchemy, while unsuccessful in explaining the nature of matter, contributed by performing experiments and recording results, setting the stage for modern chemistry. wikipedia.org

A significant philosophical shift occurred with Wöhler's synthesis of urea (B33335) in 1828, which challenged the theory of vitalism by demonstrating that organic compounds could be synthesized from inorganic precursors. wikipedia.orgneuroquantology.comboronmolecular.com This landmark discovery paved the way for viewing organic chemicals as governed by the same principles as inorganic ones. boronmolecular.com The 19th century saw rapid advancements driven by a more empirical and scientific approach. boronmolecular.com

The philosophy of chemistry as a distinct field of study is relatively recent, flourishing over the past 30 years. pitt.edu It investigates conceptual issues within chemistry, such as the nature of substance, atomism, the chemical bond, and synthesis. juniperpublishers.comstanford.edu It also applies traditional philosophical concepts like realism and explanation to the context of chemistry. juniperpublishers.comstanford.edu The classification of matter into substances, elements, compounds, and mixtures, and the role of the periodic table in this classification, are important areas of philosophical inquiry. juniperpublishers.com

The characterization of chemical compounds involves understanding their structure, properties, and reactivity. This process is guided by fundamental principles of organic chemistry, including bonding theory, stereochemistry, and reaction mechanisms. openaccessjournals.com The goal is to design pathways to synthesize complex structures efficiently and selectively, requiring a deep understanding of how functional groups react and how to control these reactions. openaccessjournals.com The philosophical implications of chemical explanations, particularly concerning reaction mechanisms, are also explored. pitt.edu

Evolution of Research Methodologies in the Study of Complex Organic Compounds

Research methodologies in the study of complex organic compounds have undergone significant evolution, driven by the need to efficiently construct and understand intricate molecules. Early organic synthesis relied heavily on natural sources. neuroquantology.com However, the development of new synthetic methodologies has expanded the range of available starting materials and enabled the synthesis of a wide variety of organic compounds. neuroquantology.com

Key milestones in the evolution of organic synthesis techniques include the discovery of Grignard reagents in the 1850s, which revolutionized carbon-carbon bond formation, and the development of protecting groups in the 1960s, allowing for the selective manipulation of functional groups in complex molecules. neuroquantology.com The 20th century saw an acceleration in the development of new synthetic methodologies, fueled by advancements in spectroscopy, computational chemistry, and automation. openaccessjournals.com Techniques like infrared and ultraviolet spectroscopy provided powerful tools for analyzing the composition and structure of organic compounds. boronmolecular.com

Modern methodologies in organic synthesis represent a paradigm shift, incorporating innovative strategies to overcome limitations of traditional approaches. rroij.com This includes advances in reaction design, catalysis (such as transition metal catalysts), bio-inspired processes, and asymmetric synthesis to achieve high efficiency and selectivity. neuroquantology.comrroij.com Photoredox and electrochemical methods have also emerged as powerful tools for selective bond formations under mild conditions. rroij.com

Analytical chemistry methods have also evolved dramatically, particularly for the analysis of complex mixtures and organic substances. researchgate.net From early atomic emission spectrometry used for qualitative analysis, techniques have advanced to allow quantitative determination of elements and the analysis of molecular structures. researchgate.net Modern analytical laboratories utilize a range of sophisticated techniques, often involving automated and microprocessor-controlled systems. researchgate.net

The study of complex organic compounds also benefits from advancements in computational chemistry, which allows for a deeper understanding of molecular structures and reactions. boronmolecular.com The integration of computational techniques with experimental methods is a hallmark of modern research. rroij.com

Regulatory and Nomenclature Evolution Impacting Academic Research on INNs like this compound

The regulatory landscape and nomenclature systems have significantly impacted academic research on pharmaceutical substances, including those designated as International Nonproprietary Names (INNs) like this compound. The need for clear and globally recognized names for pharmaceutical substances led the World Health Organization (WHO) to establish the INN system in 1953. rsc.orgnih.gov This system is crucial for clear identification, safe prescription, and the exchange of information among healthcare professionals and scientists worldwide. nih.gov

Before the INN system, drug names were often simple contractions of systematic names. rsc.org While the INN system has greatly improved generic naming, instances where an active ingredient has more than one generic name from different regions still exist. rsc.org Regulatory agencies like the European Medicines Agency (EMA), Food and Drug Administration (FDA), and Pharmaceuticals and Medical Devices Agency (PMDA) require drugs submitted for assessment to be identified with an INN. acs.org INNs are typically issued before the completion of clinical trials, often after the beginning of Phase II trials. acs.org

The INN system has evolved to accompany developments in pharmaceuticals, including biotechnological products like monoclonal antibodies, for which specific nomenclature schemes have been developed and revised. nih.gov The structures of INNs are publicly available and can serve as a source for understanding trends in drug research and development. acs.org Analysis of INNs published over time can reveal changes in chemical structures, the emergence of new therapeutic targets, and modifications in molecular properties. acs.org

The regulatory environment has become more stringent, leading to more demanding requirements for new drugs to reach the market. nih.gov This impacts academic research by influencing which areas of medical need are prioritized for investigation, given the significant time, cost, and risk associated with drug development. nih.gov Academic research centers play an evolving role in pharmaceutical innovation, often collaborating with industry. nih.gov The need to generate evidence supporting the reimbursement of treatment costs also influences the design of clinical trials, which are informed by earlier academic research. nih.gov

The development of biosimilars, which are comparable to reference biological products but not identical copies, has also highlighted the importance of nomenclature and regulatory pathways adapted to these complex substances. researchgate.net While biosimilars aim to establish similar efficacy, safety, and immunogenicity, they require specific legislation and detailed assessments, including analytical and non-clinical similarity, building upon the foundational research of the reference product. researchgate.net

The evolution of regulatory requirements and nomenclature systems, such as the INN system, provides a structured framework that influences the direction, reporting, and global recognition of academic research on chemical compounds like this compound, particularly in the context of their potential therapeutic or diagnostic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.